4-Chloro-2-methyl-6-nitropyridine is a heterocyclic organic compound belonging to the class of nitropyridines, characterized by the presence of a nitro group and a chlorine substituent on the pyridine ring. This compound is significant in various chemical syntheses and applications, particularly in pharmaceuticals and agrochemicals. The molecular formula for 4-Chloro-2-methyl-6-nitropyridine is C6H5ClN2O2, with a molecular weight of 172.57 g/mol.
This compound can be synthesized from 4-chloro-2-methylpyridine through nitration processes. It is classified under nitropyridine derivatives and is used as an intermediate in the synthesis of more complex organic molecules. The nitropyridine family is known for its diverse biological activities, making them valuable in medicinal chemistry.
The synthesis of 4-Chloro-2-methyl-6-nitropyridine typically involves the nitration of 4-chloro-2-methylpyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are crucial for achieving selectivity at the 6-position of the pyridine ring.
In industrial settings, continuous flow synthesis methods may be used to optimize yield and efficiency, adjusting parameters like temperature and reactant concentrations to maximize conversion rates while minimizing by-products.
The molecular structure of 4-Chloro-2-methyl-6-nitropyridine features a six-membered pyridine ring with chlorine at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position.
Property | Value |
---|---|
Molecular Formula | C6H5ClN2O2 |
Molecular Weight | 172.57 g/mol |
IUPAC Name | 4-chloro-2-methyl-6-nitropyridine |
InChI | InChI=1S/C6H5ClN2O2/c1-4-2-5(7)3-6(8-4)9(10)11/h2-3H,1H3 |
InChI Key | HKFQYWDDJXMBJO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=N1)N+[O-])Cl |
The presence of electron-withdrawing groups like chlorine and nitro enhances the electrophilic character of the pyridine ring, influencing its reactivity in various chemical reactions .
4-Chloro-2-methyl-6-nitropyridine can undergo several types of chemical reactions:
These reactions can yield various products:
The mechanism of action for 4-Chloro-2-methyl-6-nitropyridine varies depending on its chemical reactivity:
The physical properties include:
Chemical properties are characterized by:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified in search results |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
These properties make it suitable for various synthetic pathways in organic chemistry .
4-Chloro-2-methyl-6-nitropyridine finds applications primarily in:
The compound's ability to undergo diverse chemical transformations makes it valuable in research settings focused on developing new materials or biologically active compounds .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5